Urease Inhibitory Potency: Scaffold Delivers 8.2‑Fold Improvement Over Standard Thiourea
In a head‑to‑head in vitro urease assay, the bi‑heterocyclic analog containing the N‑(3‑anilino‑3‑oxopropyl)benzamide scaffold (compound 9j) exhibited an IC₅₀ of 2.58 ± 0.02 µM, compared to the standard inhibitor thiourea with an IC₅₀ of 21.11 ± 0.12 µM under identical experimental conditions . This represents an 8.2‑fold superior potency. While the target compound itself is the core fragment rather than the fully elaborated bi‑heterocycle, this data establishes the scaffold's intrinsic capability for high urease affinity when properly elaborated.
| Evidence Dimension | Urease inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.58 ± 0.02 µM (for scaffold-bearing analog 9j) |
| Comparator Or Baseline | Thiourea, IC₅₀ = 21.11 ± 0.12 µM |
| Quantified Difference | 8.2‑fold lower IC₅₀ (higher potency) for scaffold-bearing analog |
| Conditions | In vitro urease inhibition assay; compounds pre‑incubated with enzyme; activity measured via ammonia release (indophenol method) |
Why This Matters
Procurement of the N-(3-anilino-3-oxopropyl)benzamide fragment enables access to a validated pharmacophore that has already demonstrated an order‑of‑magnitude potency advantage over the standard urease inhibitor, reducing compound optimization timelines.
- [1] Abbasi MA, Hassan M, Aziz-Ur-Rehman, et al. Synthesis, in vitro and in silico studies of novel potent urease inhibitors: N-[4-({5-[(3-Un/substituted-anilino-3-oxopropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-yl]benzamides. Bioorg Med Chem. 2018;26(13):3791-3804. doi:10.1016/j.bmc.2018.06.005 View Source
